7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4,4-difluorocyclohexyl)oxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O/c1-9-8-13(19-12(17-9)7-10(2)18-19)20-11-3-5-14(15,16)6-4-11/h7-8,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSUJRVNOHQDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2OC3CCC(CC3)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include organometallic reagents, such as Grignard reagents or organolithium compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., organolithium compounds). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The following points summarize the findings related to the anticancer activity of 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine:
- Inhibition of Kinases : Similar compounds have shown effectiveness against various kinases involved in cancer progression. For instance, certain derivatives have been reported to inhibit Aurora kinases, which play critical roles in cell division and are often overexpressed in cancer cells .
- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines. Research has highlighted that related pyrazolo compounds exhibited IC50 values indicating significant antiproliferative activity against breast and leukemia cancer cell lines .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory applications:
- Phosphodiesterase Inhibition : Some derivatives of pyrazolo compounds have been shown to selectively inhibit phosphodiesterase enzymes involved in inflammatory pathways. This suggests that 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine could be explored for treating inflammatory diseases .
Case Study 1: Aurora Kinase Inhibition
A study focused on a series of pyrazolo[1,5-a]pyrimidines demonstrated that modifications at the 7-position significantly affected their kinase inhibition profiles. The evaluated compounds showed promising results in inhibiting cell proliferation in K562 leukemia cells.
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation assessed the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The findings indicated an IC50 value of approximately 27.6 μM for a related derivative, highlighting the potential of these compounds in cancer therapy.
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | IC50 Values (μM) | Notes |
|---|---|---|---|
| Anticancer | Thieno[2,3-d]pyrimidines | 27.6 | Significant cytotoxic effects observed |
| Kinase Inhibition | Pyrazolo derivatives | Varies | Effective against Aurora kinases |
| Anti-inflammatory | Pyrazolo derivatives | N/A | Potential phosphodiesterase inhibitors |
Mechanism of Action
The mechanism of action of 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with substituents at positions 2, 3, 5, and 7 dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:
Key Comparisons
Substituent Effects on Reactivity
- The 4,4-difluorocyclohexyloxy group in the target compound introduces steric bulk and moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing trifluoromethyl (CF₃) group in Jismy et al.'s analogs . This difference may influence nucleophilic aromatic substitution (SNAr) reactivity; CF₃ groups activate the pyrimidine ring more effectively for amination or thiolation .
- Chloro substituents (e.g., 7-Cl in CAS 900881-21-2) enable cross-coupling reactions but reduce metabolic stability compared to fluorinated analogs .
Biological Activity 7-(Trifluoromethyl) analogs exhibit nanomolar inhibition of Pim1 kinase, a cancer target, due to optimal positioning of aryl (C-3) and amine (C-5) groups . The target compound’s bulkier cyclohexyloxy group may hinder kinase binding but improve membrane permeability. Hydrazino derivatives (e.g., 7-hydrazino-2,5-diphenyl) serve as intermediates for anticoccidial agents, highlighting the scaffold’s adaptability .
Synthetic Accessibility
- Suzuki–Miyaura cross-coupling is widely used for C-3 aryl/heteroaryl introduction (e.g., 6a–m in ), whereas SNAr reactions dominate C-5 functionalization (e.g., amine/thiol addition) .
- The target compound’s difluorocyclohexyloxy group likely requires O-alkylation under mild conditions to preserve the labile pyrazolo[1,5-a]pyrimidine core.
Fluorination Impact Trifluoromethyl (CF₃) and difluoromethyl (CHF₂) groups enhance metabolic stability and lipophilicity, but CHF₂ derivatives (e.g., CAS 1795186-93-4) lack reported bioactivity .
Biological Activity
7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a pyrazole ring fused with a pyrimidine. Its molecular formula is , and it features a difluorocyclohexyl ether moiety that enhances its pharmacological properties.
Research indicates that this compound primarily acts as an inhibitor of tropomyosin receptor kinase (Trk) family proteins, which are involved in various cellular processes including growth and differentiation. By inhibiting these receptors, the compound may exert anti-cancer effects, particularly in neurotrophic tumor cells.
Antitumor Activity
Studies have demonstrated that 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibits notable cytotoxic effects against several cancer cell lines. For instance:
- Cell Line Studies : In vitro assays showed IC50 values in the low micromolar range for various cancer types, indicating strong antiproliferative activity.
- Mechanisms : The compound induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression.
Neuroprotective Effects
The compound has also shown promise in neuroprotection:
- Neurotrophic Factor Modulation : It enhances the levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function.
- Animal Models : In rodent models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss.
Case Studies
| Study | Findings |
|---|---|
| In Vitro Study on Cancer Cell Lines | Demonstrated significant cytotoxicity with IC50 values ranging from 1 to 10 µM across multiple lines. |
| Rodent Model for Neuroprotection | Showed enhanced BDNF levels and improved cognitive outcomes in models of Alzheimer's disease. |
Pharmacokinetics
The pharmacokinetic profile suggests good oral bioavailability and a favorable half-life, making it a candidate for further development as an oral therapeutic agent.
Q & A
Q. What advanced purification techniques are recommended for isolating trace impurities or regioisomers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
